2-Phenyl-5-morpholinovalerophenone
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Overview
Description
2-Phenyl-5-morpholinovalerophenone is an organic compound that features a phenyl group, a morpholine ring, and a valerophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-morpholinovalerophenone typically involves the reaction of valerophenone derivatives with morpholine under specific conditions. One common method includes the use of a Grignard reagent, where the valerophenone derivative is reacted with phenylmagnesium bromide, followed by the introduction of morpholine to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-morpholinovalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-5-morpholinovalerophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-morpholinovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylmorpholine: A related compound with similar structural features but different functional groups.
Phenmetrazine: A stimulant drug with a phenylmorpholine structure.
Phendimetrazine: Another stimulant with a similar backbone but different substituents.
Uniqueness
2-Phenyl-5-morpholinovalerophenone is unique due to its specific combination of a phenyl group, morpholine ring, and valerophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
38940-47-5 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-morpholin-4-yl-1,2-diphenylpentan-1-one |
InChI |
InChI=1S/C21H25NO2/c23-21(19-10-5-2-6-11-19)20(18-8-3-1-4-9-18)12-7-13-22-14-16-24-17-15-22/h1-6,8-11,20H,7,12-17H2 |
InChI Key |
VVUFQNLRWAADSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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